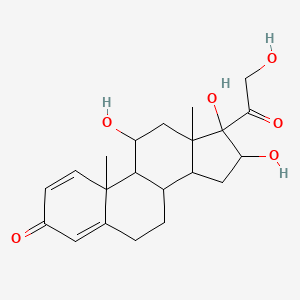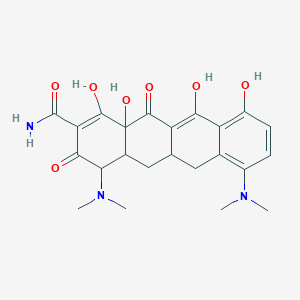
Boc-LRR-AMC (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-LRR-AMC (trifluoroacetate salt) is a fluorogenic substrate used primarily for the trypsin-like activity of the 26S proteasome or 20S proteolytic core . This compound is significant in biochemical research due to its ability to release a fluorescent moiety, amino-4-methylcoumarin (AMC), upon enzymatic cleavage, which can be quantified to measure proteasome activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-LRR-AMC (trifluoroacetate salt) involves the protection of amino acids and the coupling of these protected amino acids to form the desired peptide sequence. The process typically includes:
Protection of Amino Acids: The amino acids leucine, arginine, and arginine are protected using tert-butoxycarbonyl (Boc) groups.
Coupling Reactions: The protected amino acids are sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide chain.
Introduction of the Fluorogenic Group: The fluorogenic group, amino-4-methylcoumarin (AMC), is introduced at the C-terminus of the peptide.
Deprotection and Purification: The Boc groups are removed under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Boc-LRR-AMC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves:
- Large-scale synthesis of protected amino acids.
- Automated peptide synthesizers for efficient coupling reactions.
- Large-scale purification using preparative HPLC.
- Strict quality control measures to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-LRR-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteolytic enzymes, specifically the trypsin-like activity of the 26S proteasome or 20S proteolytic core .
Common Reagents and Conditions
Enzymatic Cleavage: The primary reaction involves the cleavage of the peptide bond by the proteasome, releasing the fluorescent moiety, amino-4-methylcoumarin (AMC).
Reaction Conditions: The enzymatic reactions are typically carried out in buffered solutions at physiological pH (around 7.2) and temperature (37°C).
Major Products
The major product formed from the enzymatic cleavage of Boc-LRR-AMC (trifluoroacetate salt) is amino-4-methylcoumarin (AMC), which exhibits fluorescence that can be measured to quantify proteasome activity .
Scientific Research Applications
Boc-LRR-AMC (trifluoroacetate salt) has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of proteasomes and other proteolytic enzymes.
Cell Biology: Employed in assays to measure proteasome activity in various cell types and tissues.
Medicine: Utilized in research to understand the role of proteasomes in diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of proteasome inhibitors and other therapeutic agents
Mechanism of Action
The mechanism of action of Boc-LRR-AMC (trifluoroacetate salt) involves its cleavage by the trypsin-like activity of the 26S proteasome or 20S proteolytic core. Upon cleavage, the compound releases amino-4-methylcoumarin (AMC), which fluoresces. This fluorescence can be measured to quantify the activity of the proteasome. The molecular targets are the proteolytic subunits of the proteasome, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Arg-Arg-AMC: Another fluorogenic substrate with a similar peptide sequence.
Ac-RLR-AMC: A fluorogenic substrate for the 26S proteasome, similar in function but with different protecting groups.
Uniqueness
Boc-LRR-AMC (trifluoroacetate salt) is unique due to its specific peptide sequence and the use of trifluoroacetate as a counterion, which enhances its solubility and stability. Its high purity and well-defined fluorescence properties make it a valuable tool in proteasome research .
Properties
Molecular Formula |
C35H53F3N10O9 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H52N10O7.C2HF3O2/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;3-2(4,5)1(6)7/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t22-,23-,24-;/m0./s1 |
InChI Key |
WBHVYNXRSPOHJK-NYTZCTPBSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


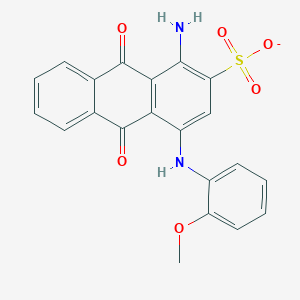

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
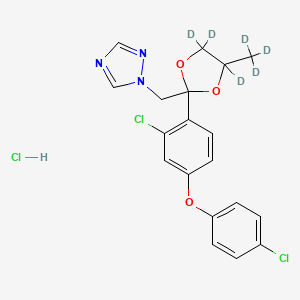
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
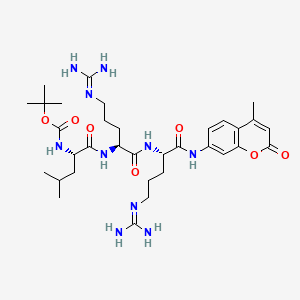
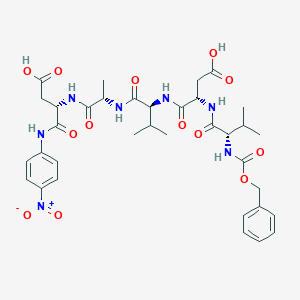
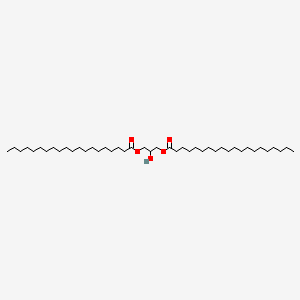
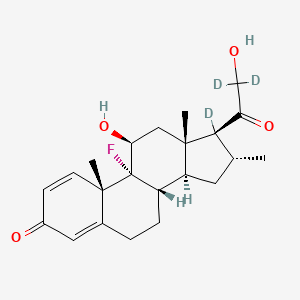

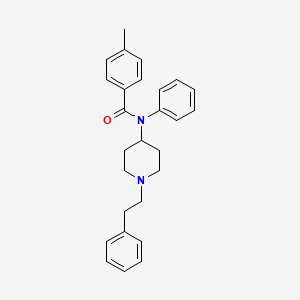
![3-hydroxy-N-[(3R,4R,7S,20S,27R,28R,31S,44S)-27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B10814756.png)
